molecular formula C8H12N2O2S B1315931 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione CAS No. 3580-37-8

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione

Cat. No.: B1315931
CAS No.: 3580-37-8
M. Wt: 200.26 g/mol
InChI Key: JQHAMCQJHSZKNM-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylcyclohexanone with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine: A related compound with similar structural features.

    Thiazine: Another heterocyclic compound containing sulfur and nitrogen.

    Cyclohexanone Derivatives: Compounds with a similar cyclohexane ring structure.

Uniqueness

4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(1H)-dione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydro-3H-2λ6,1,3-benzothiadiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-7-4-2-3-5-8(7)10-13(11,12)9-6/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHAMCQJHSZKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576161
Record name 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3580-37-8
Record name 4-Methyl-5,6,7,8-tetrahydro-2lambda~6~,1,3-benzothiadiazine-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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